molecular formula C19H27Cl3O6 B12766928 Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester CAS No. 53535-30-1

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester

Cat. No.: B12766928
CAS No.: 53535-30-1
M. Wt: 457.8 g/mol
InChI Key: FFOFDRXKLKYAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is a synthetic organic compound. It is known for its use as a herbicide and plant growth regulator. This compound is part of the phenoxy herbicide family, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester involves several steps:

    Preparation of 2,4,5-trichlorophenol: This is achieved by chlorination of phenol.

    Formation of 2-(2,4,5-trichlorophenoxy)propanoic acid: This involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid under basic conditions.

    Esterification: The final step involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of phenol to produce 2,4,5-trichlorophenol.

    Continuous Reaction Systems: Use of continuous reactors for the formation of 2-(2,4,5-trichlorophenoxy)propanoic acid.

    Automated Esterification: Automated systems for the esterification process to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group.

    Reduction: Reduction reactions can occur, especially at the chlorinated aromatic ring.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include dechlorinated aromatic compounds.

    Substitution: Products include substituted phenoxypropanoic acids.

Scientific Research Applications

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester has several scientific research applications:

    Chemistry: Used as a model compound in studies of herbicide action and environmental degradation.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications due to its ability to mimic natural hormones.

    Industry: Used in the development of new herbicides and plant growth regulators.

Mechanism of Action

The compound exerts its effects by mimicking the natural plant hormone auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This uncontrolled growth eventually leads to the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar properties but different chlorination pattern.

    2,4,5-Trichlorophenoxyacetic acid: Similar structure but lacks the ester functional group.

    Mecoprop: Another phenoxy herbicide with a different side chain.

Uniqueness

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is unique due to its specific ester functional group, which affects its solubility, stability, and biological activity. This makes it particularly effective in certain applications compared to its analogs.

Properties

CAS No.

53535-30-1

Molecular Formula

C19H27Cl3O6

Molecular Weight

457.8 g/mol

IUPAC Name

2-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]ethyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C19H27Cl3O6/c1-13(2)12-26-7-6-24-4-5-25-8-9-27-19(23)14(3)28-18-11-16(21)15(20)10-17(18)22/h10-11,13-14H,4-9,12H2,1-3H3

InChI Key

FFOFDRXKLKYAJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCOCCOCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.